tert-butyl N-(5-oxohexyl)carbamate
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Overview
Description
tert-Butyl N-(5-oxohexyl)carbamate: is an organic compound with the molecular formula C11H21NO3 and a molecular weight of 215.29 g/mol . It is a derivative of carbamic acid and is characterized by the presence of a tert-butyl group and a 5-oxohexyl chain attached to the carbamate functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(5-oxohexyl)carbamate typically involves the reaction of tert-butyl carbamate with a 5-oxohexyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran or dichloromethane, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction mixture is typically purified using techniques such as distillation or chromatography to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-(5-oxohexyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The carbamate group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can react with the carbamate group under basic or acidic conditions.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Substituted carbamates.
Scientific Research Applications
Chemistry: tert-Butyl N-(5-oxohexyl)carbamate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various complex molecules and functionalized compounds .
Biology and Medicine: In biological research, this compound is used in the study of enzyme inhibitors and as a protective group for amines in peptide synthesis. It is also investigated for its potential therapeutic applications .
Industry: The compound finds applications in the production of pharmaceuticals, agrochemicals, and specialty chemicals. It is used in the formulation of various products due to its stability and reactivity .
Mechanism of Action
The mechanism of action of tert-butyl N-(5-oxohexyl)carbamate involves the interaction of the carbamate group with specific molecular targets. The compound can inhibit enzymes by forming covalent bonds with active site residues, leading to the inactivation of the enzyme. The tert-butyl group provides steric hindrance, enhancing the selectivity and stability of the compound .
Comparison with Similar Compounds
tert-Butyl carbamate: A simpler analog with a similar carbamate functional group but lacking the 5-oxohexyl chain.
tert-Butyl (5-oxopentyl)carbamate: A closely related compound with a shorter carbon chain.
Uniqueness: tert-Butyl N-(5-oxohexyl)carbamate is unique due to its specific structural features, including the 5-oxohexyl chain, which imparts distinct chemical and physical properties. This makes it suitable for specialized applications in synthesis and research .
Properties
IUPAC Name |
tert-butyl N-(5-oxohexyl)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-9(13)7-5-6-8-12-10(14)15-11(2,3)4/h5-8H2,1-4H3,(H,12,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSBSLGMWGAIEEA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCCCNC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
153495-58-0 |
Source
|
Record name | tert-butyl N-(5-oxohexyl)carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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